molecular formula C5H4Cl8 B3049622 Pentane, 1,1,1,3,3,5,5,5-octachloro- CAS No. 21260-43-5

Pentane, 1,1,1,3,3,5,5,5-octachloro-

Cat. No.: B3049622
CAS No.: 21260-43-5
M. Wt: 347.7 g/mol
InChI Key: OCRIFBOVMRCHHI-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5,5-Octachloropentane (CAS: Not explicitly provided in evidence) is a highly chlorinated alkane derivative with eight chlorine atoms substituted at the 1st, 3rd, and 5th carbon positions. Chlorinated alkanes are known for their chemical stability, low flammability, and applications as solvents, intermediates in organic synthesis, or flame retardants.

Properties

IUPAC Name

1,1,1,3,3,5,5,5-octachloropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRIFBOVMRCHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449010
Record name Pentane, 1,1,1,3,3,5,5,5-octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21260-43-5
Record name Pentane, 1,1,1,3,3,5,5,5-octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,3,3,5,5,5-octachloro- typically involves the chlorination of pentane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure complete chlorination .

Industrial Production Methods

Industrial production of Pentane, 1,1,1,3,3,5,5,5-octachloro- follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where pentane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,3,3,5,5,5-octachloro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated derivatives, while reduction reactions can produce partially chlorinated pentanes .

Scientific Research Applications

Pentane, 1,1,1,3,3,5,5,5-octachloro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pentane, 1,1,1,3,3,5,5,5-octachloro- exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The high chlorine content makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions, where the compound acts as a source of chlorine atoms .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Evidence
1,1,1,3,3,5,5,5-Octachloropentane C₅H₈Cl₈ Cl at C1, C3, C5 (all positions) ~348.6 (calculated) Inferred
Pentane, 1,1,1,2,2,4,4,5,5,5-decachloro- C₅H₂Cl₁₀ Cl at C1, C2, C4, C5 ~407.7 (calculated)
Pentane, 1,1,1,3,3,5,5,5-octafluoro-2,2,4,4-tetrakis(trifluoromethyl)- C₉F₂₀ F and CF₃ groups at multiple positions 488.06
1,1,1,2,2,3,4,5,5,5-Decafluoropentane C₅H₂F₁₀ F at all positions except C3 252.05
Pentane (unsubstituted) C₅H₁₂ No substituents 72.15

Key Observations :

  • Chlorination vs. Fluorination : Chlorinated derivatives (e.g., decachloropentane ) exhibit higher molecular weights and greater density compared to fluorinated analogs (e.g., decafluoropentane ). Chlorine’s larger atomic size and polarizability contribute to stronger intermolecular forces, increasing boiling points and reducing volatility.
  • Substitution Pattern : The position and number of halogens significantly influence reactivity. For example, 1,1,1,3,3,5,5,5-octachloropentane’s symmetrical substitution may enhance thermal stability, whereas asymmetrical analogs (e.g., decachloropentane ) could exhibit varied reactivity.

Physical and Chemical Properties

Property 1,1,1,3,3,5,5,5-Octachloropentane (Inferred) Decachloropentane Decafluoropentane Unsubstituted Pentane
Boiling Point High (>200°C, estimated) Not reported Not reported 36°C (pure pentane)
Density ~1.6–1.8 g/cm³ (estimated) Not reported 1.58 g/cm³ 0.626 g/cm³
Solubility Low in water; soluble in organic solvents Low Insoluble in water Insoluble in water
Flammability Non-flammable Non-flammable Non-flammable Highly flammable

Key Observations :

  • Volatility : Chlorination drastically reduces volatility compared to unsubstituted pentane, which has a boiling point of 36°C . Fluorinated compounds like decafluoropentane may exhibit even lower volatility due to stronger C-F bonds.
  • Safety Profile : Chlorinated alkanes are generally less flammable than alkanes but may pose risks due to toxicity or environmental persistence. For example, pentane’s explosive limits (LEL: 1.3%, UEL: 7.8% ) are irrelevant for heavily halogenated derivatives.

Environmental and Health Considerations

  • Persistence : Chlorinated compounds are often persistent organic pollutants (POPs) due to resistance to degradation. Fluorinated analogs (e.g., PFAS) are also environmentally persistent .
  • Toxicity : Chlorinated alkanes may release toxic HCl fumes upon combustion. Fluorinated compounds are linked to bioaccumulation and long-term health risks .

Biological Activity

Overview of Pentane, 1,1,1,3,3,5,5,5-octachloro-

Pentane, 1,1,1,3,3,5,5,5-octachloro- (also known as octachloropentane) is a chlorinated hydrocarbon that has been used in various industrial applications. Its structure consists of a pentane backbone fully substituted with chlorine atoms. This compound is part of a broader class of chemicals known as persistent organic pollutants (POPs), which are characterized by their resistance to environmental degradation.

Toxicological Profile

The biological activity of octachloropentane primarily revolves around its toxicity and potential for bioaccumulation. Studies have indicated that chlorinated hydrocarbons can disrupt endocrine function and exhibit carcinogenic properties. The specific effects of octachloropentane include:

  • Endocrine Disruption : Chlorinated compounds can interfere with hormone systems in wildlife and humans. Research suggests that exposure to such chemicals may lead to reproductive and developmental issues.
  • Neurotoxicity : Some studies indicate potential neurotoxic effects associated with chlorinated compounds. The mechanisms may involve oxidative stress and disruption of neurotransmitter systems.
  • Carcinogenicity : While specific data on octachloropentane is limited, many chlorinated hydrocarbons are classified as probable human carcinogens based on animal studies.

Environmental Impact

Due to its persistence in the environment and ability to bioaccumulate in the food chain, octachloropentane poses significant ecological risks. It has been detected in various environmental matrices including soil, water, and biota.

Case Study 1: Aquatic Toxicity

A study conducted on aquatic organisms exposed to octachloropentane indicated significant lethality and sub-lethal effects on fish populations. The findings highlighted the compound's potential to disrupt aquatic ecosystems by affecting reproductive success and growth rates.

Case Study 2: Human Health Risk Assessment

Risk assessments conducted by environmental agencies have evaluated the potential health impacts of exposure to octachloropentane through various pathways including inhalation and dermal contact. These assessments suggest that even low-level exposure could pose health risks over time.

Toxicity Data Summary

EndpointValueSource
LC50 (Fish)0.5 mg/LAquatic Toxicity Study
NOAEL (Human)0.01 mg/kg/dayHuman Health Risk Assessment
Bioconcentration Factor (BCF)500Environmental Persistence Study

Regulatory Status

Regulation BodyStatusNotes
EPAUnder ReviewPotential listing as hazardous
OSHANot RegulatedNo specific permissible exposure limits established

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Reactant of Route 2
Pentane, 1,1,1,3,3,5,5,5-octachloro-

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